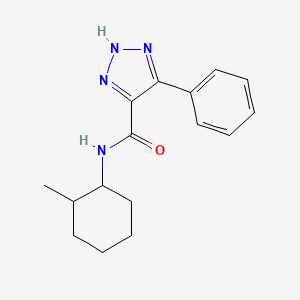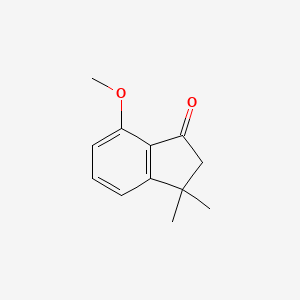![molecular formula C15H13N3O B3011849 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034238-43-0](/img/structure/B3011849.png)
2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis
The Pyrazolo [1,5- a ]pyrimidine ( PP) structural motif is a fused, rigid, and planar N -heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 161–163 ºC . The 1 H NMR (300 MHz, CDCl 3) shows δ 8.27–8.35 (m, 2H), 7.28–7.36 (m, 3H), 8.02 (d, J=6.7 Hz, 2H), 7.70 (s, 1H), 7.39–7.53 (m, 3H), 4.56 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H) .Applications De Recherche Scientifique
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine derivatives (PPs) exhibit promising characteristics for optical applications:
- Solid-State Emission : Certain PPs (e.g., 4a, 4b, 4d, and 4e) exhibit good solid-state emission intensities (QY SS = 0.18 to 0.63), making them suitable for designing solid-state emitters .
Enzymatic Inhibition and Antiproliferative Activity
Compound 7d, a derivative of 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, demonstrates potent enzymatic inhibitory activity against TrkA and ALK2 (IC50: 0.087 μM and 0.105 μM, respectively). It also exhibits excellent antiproliferative activity against KM12 and EKVX cell lines (IC50: 0.82 μM and 4.13 μM, respectively) .
COPD Treatment
Utilizing the bicyclic pyrazolo[1,5-a]pyrimidine core, researchers have developed a novel library of compounds for future chronic obstructive pulmonary disease (COPD) treatment. These compounds are based on known structure-activity relationships and hold promise for managing COPD .
Antitumor Activity
Molecular docking studies suggest that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antitumor activity. Further investigations into their mechanisms of action and potential therapeutic applications are ongoing .
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives are a significant family of N-heterocyclic compounds with high impact in medicinal chemistry. Researchers explore their potential as chelating agents, drug candidates, and photophysical materials .
Material Science and Photophysical Properties
Due to their unique photophysical properties, pyrazolo[1,5-a]pyrimidines have attracted attention in material science. Their tunable properties make them valuable for applications such as sensors, light-emitting devices, and organic materials .
Mécanisme D'action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been found to interact with various targets including egfr/stat3 , CDK2 , and Discoidin domain receptor 1 (DDR1) .
Mode of Action
Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates, which are structurally similar, have been shown to arrest cancer cell growth by inhibiting egfr/stat3 .
Biochemical Pathways
It’s worth noting that the inhibition of egfr/stat3, as seen in related compounds, can affect multiple downstream pathways involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
Related pyrazolo[1,5-a]pyrimidine compounds have shown good pharmacokinetic profiles with oral bioavailabilities of 674% and 562% .
Result of Action
Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates, which are structurally similar, have shown significant anticancer potential .
Action Environment
It’s worth noting that the stability and photophysical properties of related pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at specific positions on the fused ring .
Orientations Futures
The future directions for “2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” and similar compounds could include further exploration of their potential as antitumor scaffolds , enzymatic inhibitors , and their use in the study of the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Propriétés
IUPAC Name |
2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)15(19)17-12-7-9-18-13(10-12)6-8-16-18/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWXJNZTCPYEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011766.png)

![4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3011768.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3011769.png)

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B3011774.png)


![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)

